3-O-Methyl Colterol is a chemical compound with the molecular formula and a molecular weight of approximately 239.31 g/mol. It is a derivative of colterol, which is known for its role as a beta-2-adrenergic receptor agonist, primarily used in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) by inducing bronchodilation. The compound is categorized as a methylated phenolic compound, which influences its biological activity and solubility properties.
3-O-Methyl Colterol can be synthesized from various precursors, including 2-methoxyphenol. It belongs to the class of phenolic compounds and is classified under beta-adrenergic agonists due to its mechanism of action on the adrenergic receptors. Its structural modifications allow for enhanced pharmacological properties compared to its parent compound, colterol.
The synthesis of 3-O-Methyl Colterol typically involves several chemical reactions:
The reaction conditions are optimized for high yield and purity, often utilizing solvents like dimethyl sulfoxide or acetone under controlled temperatures.
The molecular structure of 3-O-Methyl Colterol features a methoxy group attached to a phenolic ring, influencing its physical and chemical properties. The compound's structural formula can be represented as follows:
Key Structural Features:
3-O-Methyl Colterol can undergo various chemical transformations:
These reactions are significant for modifying the compound for specific applications in medicinal chemistry.
The mechanism of action of 3-O-Methyl Colterol involves its interaction with beta-2-adrenergic receptors located primarily in bronchial tissues. Upon binding:
This mechanism underlies its therapeutic efficacy in treating bronchospasms associated with asthma and COPD.
These properties are crucial for handling, storage, and application in laboratory settings.
3-O-Methyl Colterol has several applications across different fields:
3-O-Methyl colterol (IUPAC name: 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-methoxyphenol) is a chiral phenolic derivative of the β₂-adrenergic agonist colterol. Its molecular formula is C₁₃H₂₁NO₃, with a molecular weight of 239.31 g/mol [3] [4]. The compound features a methoxy (-OCH₃) substitution at the 3-position of the catechol ring, replacing one hydroxyl group of colterol (Figure 1). This structural modification significantly alters its receptor-binding properties and metabolic stability [1] [7].
Stereochemistry: The molecule contains one chiral center at the β-carbon of the ethanolamine side chain, yielding two enantiomers: (R)- and (S)-3-O-methyl colterol. Commercial standards typically consist of a racemic mixture due to synthetic routes [3] [6]. No geometric or positional isomers are reported, but deuterated analogs (e.g., 3-O-Methyl Colterol-d₉) exist as isotopic variants for research applications [2] [8].
Key Structural Features:
Table 1: Structural Descriptors of 3-O-Methyl Colterol
Property | Value |
---|---|
IUPAC Name | 4-[2-(tert-Butylamino)-1-hydroxyethyl]-2-methoxyphenol |
CAS Registry Number | 58868-93-2 |
Molecular Formula | C₁₃H₂₁NO₃ |
Molecular Weight | 239.31 g/mol |
Chiral Centers | 1 |
Canonical SMILES | OC1=C(C=C(C=C1)C(O)CNC(C)(C)C)OC |
Metabolic Relationship to Colterol:3-O-Methyl colterol is the primary O-methylated metabolite of colterol (N‑tert-butylarterenol), formed via COMT-mediated catalysis [1] [7]. In vivo studies in rats demonstrate that colterol undergoes rapid methylation in the liver and lungs, yielding 3-O-methyl colterol as a major urinary metabolite (free or conjugated) [1] [7]. This pathway inactivates colterol’s bronchodilatory activity, as methylation reduces β₂-receptor affinity by ~100-fold compared to the parent compound [1] [9].
Bitolterol as a Prodrug:Bitolterol (colterol di-p-toluate ester) is a hydrolyzable prodrug designed to enhance pulmonary selectivity. After inhalation, esterases in lung tissues cleave bitolterol to release colterol, which is subsequently methylated to 3-O-methyl colterol (Figure 2) [10]. Key advantages include:
Table 2: Pharmacokinetic Comparison of Colterol Derivatives
Compound | Bioactivation Site | Primary Metabolites | β₂-Receptor Affinity |
---|---|---|---|
Colterol | N/A | 3-O-Methyl colterol (major) | High |
Bitolterol | Lung esterases | Colterol → 3-O-Methyl colterol | Low (prodrug) |
3-O-Methyl colterol | N/A | Glucuronides (urine) | Negligible |
Solubility and Partitioning:3-O-Methyl colterol exhibits moderate lipophilicity due to the methoxy group. Experimental data indicate:
Stability and Degradation:The compound is stable under inert atmospheres at -20°C but degrades upon prolonged exposure to light, heat, or oxygen. Key stability considerations include:
Solid-State Characteristics:While crystallographic data (e.g., space group, unit cell parameters) are unavailable, commercial standards are supplied as solids or solutions:
Table 3: Physicochemical Profile
Property | Value/Description |
---|---|
Physical State | Solid (crystalline) |
Solubility (DMSO) | 2.5 mg/mL |
Solubility (H₂O) | <1 mg/mL |
Storage Conditions | -20°C, under N₂ atmosphere |
Degradation Risks | Light, heat, oxidation |
All listed compounds: 3-O-Methyl Colterol, Colterol, Bitolterol
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1